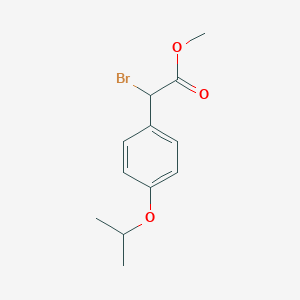
Methyl 2-bromo-2-(4-propan-2-yloxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-2-(4-propan-2-yloxyphenyl)acetate is an organic compound with the molecular formula C12H15BrO3 It is a derivative of phenylacetate, where the phenyl ring is substituted with a bromine atom and a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-2-(4-propan-2-yloxyphenyl)acetate typically involves the bromination of methyl 2-(4-propan-2-yloxyphenyl)acetate. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-2-(4-propan-2-yloxyphenyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones.
Reduction Reactions: Reduction of the ester group can yield alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted phenylacetates, phenylacetic acids, and phenylethanols, depending on the reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-bromo-2-(4-propan-2-yloxyphenyl)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-2-(4-propan-2-yloxyphenyl)acetate involves its interaction with various molecular targets. The bromine atom and ester group play crucial roles in its reactivity. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to modifications in the structure and function of proteins and nucleic acids, influencing cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromo-2-fluorophenyl)acetate
- Methyl 2-(4-bromo-3-fluorophenyl)acetate
- Methyl 2-(2-bromophenyl)acetate
Uniqueness
Methyl 2-bromo-2-(4-propan-2-yloxyphenyl)acetate is unique due to the presence of the propan-2-yloxy group, which imparts distinct chemical properties and reactivity. This substitution can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C12H15BrO3 |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
methyl 2-bromo-2-(4-propan-2-yloxyphenyl)acetate |
InChI |
InChI=1S/C12H15BrO3/c1-8(2)16-10-6-4-9(5-7-10)11(13)12(14)15-3/h4-8,11H,1-3H3 |
InChI Key |
QAGDQCHQPIJFBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















